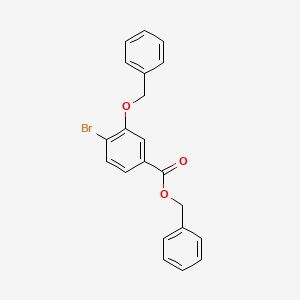

2-(Benzyloxy)-1-bromo-4-Cbz-benzene

Description

2-(Benzyloxy)-1-bromo-4-Cbz-benzene is a substituted aromatic compound featuring a benzyloxy group (─OCH₂C₆H₅) at position 2, a bromine atom at position 1, and a carbobenzyloxy (Cbz, ─O(CO)OCH₂C₆H₅) group at position 4. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions and as a protected intermediate in pharmaceutical chemistry. The Cbz group serves as an orthogonal protecting group for amines, while the bromine atom enables further functionalization via nucleophilic substitution or transition metal-catalyzed coupling.

Propriétés

IUPAC Name |

benzyl 4-bromo-3-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO3/c22-19-12-11-18(21(23)25-15-17-9-5-2-6-10-17)13-20(19)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQTUQLPLDODQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-4-Cbz-benzene typically involves the esterification of 3-Benzyloxy-4-bromobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzyloxy)-1-bromo-4-Cbz-benzene may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-1-bromo-4-Cbz-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acid esters.

Oxidation Reactions: Products include benzoic acid derivatives.

Reduction Reactions: Products include benzyl alcohol derivatives.

Applications De Recherche Scientifique

2-(Benzyloxy)-1-bromo-4-Cbz-benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-Cbz-benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparaison Avec Des Composés Similaires

The following analysis compares 2-(Benzyloxy)-1-bromo-4-Cbz-benzene with structurally related brominated benzyloxy derivatives, focusing on substituent effects, reactivity, and physical properties.

Substituent Position and Electronic Effects

4-Benzyloxy-2-bromo-1-methoxybenzene ()

- Structure : Bromine at position 2, benzyloxy at 4, methoxy at 1.

- Synthesis : Synthesized via sequential protection/deprotection steps using acetyl and benzyl groups .

- Reactivity : The methoxy group (electron-donating) enhances electron density at position 4, reducing susceptibility to electrophilic substitution compared to electron-withdrawing groups like Cbz.

- Crystallography : Single-crystal X-ray analysis confirms planar aromatic geometry with a mean C–C bond length of 0.009 Å and R-factor = 0.055 .

4-(Benzyloxy)-1-bromo-2-fluorobenzene ()

- Structure : Bromine at position 1, fluorine at 2, benzyloxy at 4.

- Safety : Classified under GHS as hazardous if inhaled, requiring stringent handling protocols .

- Reactivity : Fluorine’s electronegativity directs further substitution to para positions, contrasting with the Cbz group’s steric and electronic effects.

2-(Benzyloxy)-1-bromo-3-nitrobenzene ()

- Structure : Bromine at position 1, nitro at 3, benzyloxy at 2.

- Applications : The nitro group (strongly electron-withdrawing) activates the ring for nucleophilic aromatic substitution, unlike the Cbz group, which primarily serves as a protecting group.

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene ()

- Structure : Bulky 1,1-dimethyloctyl group at position 4.

- Properties : The hydrophobic alkyl chain increases lipophilicity (logP ~6.5), contrasting with the polar Cbz group, which enhances solubility in polar aprotic solvents .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.